![molecular formula C15H18Cl3NO B1201267 (1S,3R)-2,2-dichloro-N-[(1R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide CAS No. 127640-90-8](/img/structure/B1201267.png)
(1S,3R)-2,2-dichloro-N-[(1R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide
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Overview
Description
(1S,3R)-2,2-dichloro-N-[(1R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide is a carpropamid and a member of monochlorobenzenes.
Scientific Research Applications
Rice Blast Fungicide
- Fungicide Configuration: Carpropamid's active component is identified as (1S,3R)-N-[(R)-1-(4-chlorophenyl)ethyl]-2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxamide, playing a significant role in rice fungicide applications (Koketsu, Kagabu, & Matsuoka, 1999).
- Resistance Mechanisms: The emergence of rice blast fungus strains resistant to Carpropamid in 2001 was linked to a mutation in scytalone dehydratase, the primary target of this fungicide (Yamada et al., 2004).
Enhancement of Plant Defense
- Phytoalexin Synthesis: Carpropamid enhances the accumulation of phytoalexins in rice leaves, which are important for the plant's defense against the rice blast pathogen (Araki & Kurahashi, 1999).
Biochemical Studies
- Inhibition in Melanin Biosynthesis: Carpropamid inhibits the pigmentation of Pyricularia oryzae, a rice blast fungus, by interfering with the melanin biosynthesis pathway (Kurahashi, Araki, Kinbara, Pontzen, & Yamaguchi, 1998).
Environmental Impact
- Soil Interaction: The adsorption, desorption, and leaching behavior of Carpropamid in rice field soil were studied to understand its environmental impact, showing high adsorption capacity and limited leaching (Shabeer & Gupta, 2011).
properties
CAS RN |
127640-90-8 |
---|---|
Product Name |
(1S,3R)-2,2-dichloro-N-[(1R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide |
Molecular Formula |
C15H18Cl3NO |
Molecular Weight |
334.7 g/mol |
IUPAC Name |
(1S,3R)-2,2-dichloro-N-[(1R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H18Cl3NO/c1-4-14(10(3)15(14,17)18)13(20)19-9(2)11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3,(H,19,20)/t9-,10-,14+/m1/s1 |
InChI Key |
RXDMAYSSBPYBFW-RULNRJAQSA-N |
Isomeric SMILES |
CC[C@]1([C@H](C1(Cl)Cl)C)C(=O)N[C@H](C)C2=CC=C(C=C2)Cl |
SMILES |
CCC1(C(C1(Cl)Cl)C)C(=O)NC(C)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCC1(C(C1(Cl)Cl)C)C(=O)NC(C)C2=CC=C(C=C2)Cl |
Other CAS RN |
127640-90-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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